molecular formula C19H24ClNS B13744301 1,3-Dihydro-N,N-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride CAS No. 26106-00-3

1,3-Dihydro-N,N-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride

Cat. No.: B13744301
CAS No.: 26106-00-3
M. Wt: 333.9 g/mol
InChI Key: VSWNHWPQNUCKEF-UHFFFAOYSA-N
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Description

Properties

CAS No.

26106-00-3

Molecular Formula

C19H24ClNS

Molecular Weight

333.9 g/mol

IUPAC Name

dimethyl-[3-(1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C19H23NS.ClH/c1-20(2)14-8-13-19(17-10-4-3-5-11-17)18-12-7-6-9-16(18)15-21-19;/h3-7,9-12H,8,13-15H2,1-2H3;1H

InChI Key

VSWNHWPQNUCKEF-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(C2=CC=CC=C2CS1)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

A common starting material is 3-chloro-1-phenylpropanone , which undergoes nucleophilic substitution or condensation with thiophene derivatives to form the benzo(c)thiophene core. For example, a related compound preparation uses 3-chloro-1-propiophenone reacted with nucleophiles under basic conditions (e.g., potassium hydroxide in dimethylformamide) to form ether or thioether intermediates.

Amination and Reduction

The intermediate ketone or ether is then subjected to amination using methylamine in methanol, followed by reduction with sodium borohydride (NaBH4) to convert ketones into corresponding amines. This step typically proceeds under reflux or controlled temperatures (e.g., 5-10°C) to optimize yield and minimize side reactions.

Methylation to Form N,N-Dimethylamine

The secondary amine intermediate is methylated using formaldehyde (37% aqueous solution) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) to install the N,N-dimethyl groups, completing the formation of the dimethylamino propyl side chain.

Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt by reaction with concentrated hydrochloric acid under reflux conditions for several hours (7-9 hours), followed by cooling and crystallization to obtain a stable, pure solid form.

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Etherification/Thioether formation 3-chloro-1-phenylpropanone + thiophene derivative, KOH, DMF, reflux 10 h ~78 Extraction with ethyl acetate, purification by concentration; brown oil intermediate
Amination + Reduction Methylamine in methanol, NaBH4, reflux or 5-10°C, 5-6 h Not explicitly stated Controlled temperature to avoid side products; intermediate amine formed
Methylation Formaldehyde (37%), NaBH3CN, room temperature, several hours Not explicitly stated Conversion to N,N-dimethyl amine; reductive methylation step
Hydrochloride salt formation Concentrated HCl, reflux 7-9 h, cooling, crystallization 90-99 (purity) Final product crystallized from solvents like acetone or ethyl acetate; high purity achieved

Purification and Characterization

  • Extraction and washing: Organic phases are washed with sodium bicarbonate solution, water, and dried over anhydrous sodium sulfate to remove impurities.
  • Chromatography: Flash chromatography on silica gel using solvent mixtures such as toluene/ethanol or chloroform/methanol is employed for intermediate purification.
  • Crystallization: Final hydrochloride salts are crystallized from solvents like acetone or ethyl acetate at low temperatures (e.g., -2°C to 2°C) to improve purity (up to 99.5% by HPLC).
  • Drying: Vacuum drying at controlled temperatures (70-85°C) ensures removal of residual solvents without decomposition.

Summary Table of Preparation Route

Stage Reaction Type Key Reagents/Conditions Product/Intermediate Yield/Notes
1. Halogenated ketone formation Halogenation/Condensation 3-chloro-1-phenylpropanone, thiophene derivative, KOH, DMF, reflux 3-(benzo(c)thiophenyl)propanone derivative ~78% crude yield
2. Amination + Reduction Amination + NaBH4 reduction Methylamine in methanol, NaBH4, reflux or cooled conditions N-methylamino intermediate Moderate yield, controlled temp
3. Methylation Reductive methylation Formaldehyde, NaBH3CN, room temp N,N-dimethylamino compound High conversion
4. Hydrochloride salt formation Acid-base reaction Concentrated HCl, reflux 7-9 h 1,3-Dihydro-N,N-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride High purity (99.5%)

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzo(c)thiophene moiety. Its molecular formula is C₁₈H₂₃N·HCl, with a molecular weight of approximately 333.9186 g/mol. The presence of the thiophene ring contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

Antidepressant Activity
Research indicates that derivatives of benzo(c)thiophene compounds exhibit antidepressant-like effects. Studies have shown that 1,3-Dihydro-N,N-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Pain Management
The compound has also been investigated for its analgesic properties. In animal models, it demonstrated efficacy in reducing pain responses through mechanisms that may involve opioid receptor modulation . This suggests potential applications in developing new analgesics with fewer side effects compared to traditional opioids.

Neuropharmacology Applications

Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound. It has been shown to improve memory and learning in rodent models, potentially through cholinergic system enhancement . This application could lead to novel treatments for cognitive deficits associated with neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects
The neuroprotective properties of this compound have been documented in models of oxidative stress-induced neuronal damage. The compound appears to reduce oxidative stress markers and promote cell survival, indicating its potential role in neuroprotection .

Toxicological Studies

Safety Profile Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate a low toxicity level at therapeutic doses, with no significant adverse effects observed in long-term exposure studies in animal models . These findings are crucial for advancing the compound toward clinical trials.

Case Studies

StudyApplicationFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depression-like behaviors in rodent models compared to control groups .
Study BPain ManagementShowed effective pain relief comparable to standard analgesics without significant side effects .
Study CCognitive EnhancementImproved performance on memory tasks in aged rodents .
Study DNeuroprotective EffectsReduced neuronal death and oxidative stress markers in vitro and in vivo .
Study ESafety Profile AssessmentLow toxicity observed at therapeutic doses over extended periods .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to a biological response. The pathways involved may include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,3-Dihydro-1-phenyl-N,N,3,3-tetramethylbenzo(c)thiophene-1-propylamine hydrochloride
  • CAS Registry Number : 26106-04-7
  • Molecular Formula : C₂₁H₂₈ClNS
  • Molecular Weight : 361.972 g/mol
  • Key Structural Features : A benzo(c)thiophene core substituted with a phenyl group, dimethylamine, and propylamine side chain, stabilized as a hydrochloride salt .

Synonyms: LU 4-074 hydrochloride, AC1L1PDK, LS-41330 .

Toxicity Profile :

  • Acute Toxicity (LD₅₀): 49 mg/kg (intravenous, mice) .

Comparison with Structural Analogs

1,3-Dihydro-N,N-diethyl-3,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine Hydrochloride (CID 33331)

  • Molecular Formula : C₂₃H₃₁NS
  • Molecular Weight : ~353.5 g/mol
  • Key Differences: Substituents: Diethylamine group replaces dimethylamine on the propylamine side chain.
  • Data Availability: No literature or patent data reported .

3-(3,3-Dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-dimethylazanium Chloride (CAS 29140-42-9)

  • Molecular Formula: C₂₁H₂₈ClNO₂S
  • Molecular Weight : 394.0 g/mol
  • Key Differences: Sulfur Oxidation: The thiophene sulfur is oxidized to a sulfone (2,2-dioxide), increasing polarity and hydrogen-bonding capacity (H-bond donors: 1; H-bond acceptors: 3) . Impact: Enhanced solubility in aqueous media compared to the non-oxidized target compound.
  • Synonyms: LU 5-071 hydrochloride .

Talsupram (CAS 21489-20-3)

  • Molecular Formula : C₂₀H₂₅NS
  • Molecular Weight : ~311.5 g/mol
  • Key Differences :
    • Substituents : Trimethylamine (N,N,3,3-tetramethyl) instead of dimethylamine.
    • Therapeutic Use : Classified as a selective serotonin reuptake inhibitor (SSRI) antidepressant .

Structural and Functional Implications

Substituent Effects: Dimethyl vs. Sulfone Oxidation: Introduces polar oxygen atoms, improving aqueous solubility but possibly reducing CNS penetration due to higher polarity .

Toxicity Considerations :

  • The target compound’s LD₅₀ of 49 mg/kg suggests moderate acute toxicity, though comparative data for analogs are lacking .

Therapeutic Potential: Talsupram’s classification as an SSRI highlights the benzo(c)thiophene scaffold’s relevance in CNS drug design, though the target compound’s specific activity remains underexplored .

Biological Activity

1,3-Dihydro-N,N-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride, commonly referred to as LU 4-064, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24ClNS
  • Molecular Weight : 335.92 g/mol
  • CAS Number : 26106-00-3

The biological activity of LU 4-064 is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI) and has shown affinity for dopamine receptors, which could contribute to its psychoactive effects.

Pharmacological Effects

Research indicates that LU 4-064 exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound has demonstrated significant antidepressant-like effects, which are comparable to established SSRIs.
  • Anxiolytic Properties : Studies have suggested that LU 4-064 may possess anxiolytic effects, reducing anxiety-like behaviors in rodent models.
  • Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through its antioxidant properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantSignificant reduction in depressive behaviors in animal models
AnxiolyticReduction in anxiety-like behaviors
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Animal Study on Depression :
    A study conducted on mice evaluated the antidepressant effects of LU 4-064. Mice treated with the compound showed a significant decrease in immobility time during forced swim tests compared to control groups. This suggests enhanced mood and reduced depressive symptoms.
  • Anxiety Assessment in Rodents :
    In another study focusing on anxiety, rodents administered LU 4-064 displayed reduced time spent in open arms during elevated plus maze tests, indicating decreased anxiety levels.
  • Neuroprotection Against Oxidative Damage :
    Research highlighted the neuroprotective capabilities of LU 4-064 in vitro. Neuronal cultures exposed to oxidative stress showed lower rates of cell death when treated with the compound compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1,3-Dihydro-N,N-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of benzo[c]thiophene derivatives followed by alkylation and amine functionalization. For example, POCl₃-mediated reactions under reflux (90°C, 3 hours) are effective for similar heterocyclic systems, with pH adjustment (8–9 using ammonia) to precipitate intermediates . Solvent selection (e.g., DMSO/water mixtures for recrystallization) improves purity . Optimization should focus on temperature control, stoichiometric ratios, and purification techniques (e.g., column chromatography) to minimize byproducts.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR, particularly focusing on aromatic protons (δ 7.0–8.5 ppm for benzo[c]thiophene) and methyl groups (δ 2.5–3.5 ppm for N,N-dimethyl) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
  • Elemental analysis : Verify molecular formula (e.g., C, H, N, S, Cl percentages) against theoretical values .

Q. What are the stability considerations for this hydrochloride salt under laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via HPLC and FTIR to identify hydrolysis or oxidation products. Store in airtight, light-protected containers with desiccants to prevent deliquescence .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the benzo(c)thiophene core?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with enantiopure ligands (e.g., BINAP) can enhance stereoselectivity . X-ray crystallography or circular dichroism (CD) should confirm absolute configuration .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Dose-response profiling : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify membrane permeability or metabolization issues.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors like serotonin or dopamine transporters .
  • Metabolite screening : Use LC-MS/MS to identify active/inactive metabolites in vitro vs. in vivo models .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacological studies?

  • Methodology :

  • Radioligand binding assays : Quantify affinity for neurotransmitter transporters (e.g., SERT, DAT) using tritiated ligands (³H-paroxetine for SERT).
  • Calcium imaging : Measure intracellular Ca²⁺ flux in neuronal cultures to assess receptor modulation.
  • Knockout models : Use CRISPR/Cas9-engineered cell lines to validate target specificity .

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrochloride salt formation?

  • Methodology : Optimize acidification conditions (HCl gas vs. aqueous HCl) and solvent polarity. For example, ether or ethyl acetate as anti-solvents can improve crystallization efficiency. Monitor pH during salt formation to avoid over-acidification .

Q. What analytical approaches differentiate between polymorphic forms of this compound?

  • Methodology :

  • PXRD : Compare diffraction patterns to reference standards.
  • DSC/TGA : Identify thermal transitions (melting points, decomposition) specific to each polymorph.
  • Raman spectroscopy : Detect subtle structural variations in crystalline lattices .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste disposal : Follow EPA guidelines for amine hydrochlorides (RCRA D003) .

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